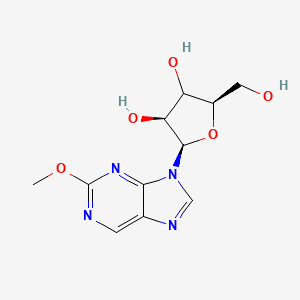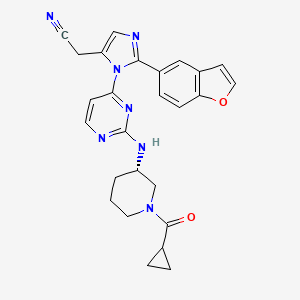
2-Methoxy-9-|A-D-ribofuranosyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-9-β-D-ribofuranosyl-9H-purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-β-D-ribofuranosyl-9H-purine typically involves the glycosylation of a purine base with a ribofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9-β-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the purine ring.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine nucleosides .
Scientific Research Applications
2-Methoxy-9-β-D-ribofuranosyl-9H-purine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Has broad antitumor activity and is used in the treatment of various cancers, including leukemia and lymphoma.
Industry: Employed in the production of pharmaceuticals and as a research reagent
Mechanism of Action
The compound exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis (programmed cell death). The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: Another purine nucleoside analog with similar antitumor activity.
2-Amino-6-chloro-9-(3’-O-methyl-beta-D-ribofuranosyl)-9H-purine: A modified purine nucleoside used in similar research applications.
Uniqueness
What sets 2-Methoxy-9-β-D-ribofuranosyl-9H-purine apart is its specific mechanism of action and its effectiveness against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7?,8+,10-/m1/s1 |
InChI Key |
MYJDCGSSZDXIFP-LCFZEIEZSA-N |
Isomeric SMILES |
COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)









![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)


